molecular formula C29H25ClN6OS B10902753 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

Cat. No.: B10902753
M. Wt: 541.1 g/mol
InChI Key: JEJKJTQRXCTEEI-KCSSXMTESA-N
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Description

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound featuring a triazole ring, a naphthyl group, and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Attachment of the Chlorinated Aniline: The chlorinated aniline is introduced through a nucleophilic substitution reaction, where the aniline reacts with a suitable electrophile.

    Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated by reacting the triazole intermediate with a thiol compound.

    Condensation with Naphthyl Aldehyde: The final step involves the condensation of the intermediate with 1-naphthylaldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The chlorinated aniline moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes may exhibit interesting catalytic properties.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. The triazole ring and hydrazone linkage are known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is explored for its potential anti-cancer and anti-microbial properties. The presence of the triazole ring and the hydrazone linkage is crucial for its biological activity.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group, in particular, enhances its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C29H25ClN6OS

Molecular Weight

541.1 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide

InChI

InChI=1S/C29H25ClN6OS/c1-20(28(37)34-32-18-22-10-7-9-21-8-5-6-13-26(21)22)38-29-35-33-27(36(29)25-11-3-2-4-12-25)19-31-24-16-14-23(30)15-17-24/h2-18,20,31H,19H2,1H3,(H,34,37)/b32-18+

InChI Key

JEJKJTQRXCTEEI-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl

Origin of Product

United States

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